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Abstract
APRIN, also known as PDS5B, is a multifaceted protein critical for maintaining genomic

integrity. Primarily recognized as a key component of the cohesin complex, APRIN plays a

pivotal role in sister chromatid cohesion, ensuring accurate chromosome segregation during

cell division. Beyond this canonical function, APRIN is intimately involved in the homologous

recombination (HR) pathway of DNA repair through its direct interaction with BRCA2, RAD51,

and PALB2. Its role as a tumor suppressor is underscored by its frequent dysregulation in

various cancers. This technical guide provides an in-depth exploration of APRIN's functions in

cellular processes, detailing its involvement in signaling pathways, presenting quantitative data

on its activity, and outlining key experimental protocols for its study.

Core Functions of APRIN (PDS5B)
APRIN (PDS5 Cohesin Associated Factor B) is a crucial regulator of fundamental cellular

processes, primarily centered around chromosome dynamics and DNA repair.

1.1. Sister Chromatid Cohesion: As a regulatory subunit of the cohesin complex, APRIN is

essential for the establishment and maintenance of sister chromatid cohesion from S-phase

until anaphase.[1][2] This process is vital for the correct alignment of chromosomes during

mitosis and meiosis, preventing aneuploidy.[1] APRIN, in conjunction with WAPL, modulates

the dynamic association of cohesin with chromatin, stimulating its release.[2] During DNA
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replication, APRIN promotes the acetylation of the cohesin subunit SMC3 by ESCO1 and

ESCO2, a key step in establishing cohesion.[2]

1.2. Homologous Recombination and DNA Repair: APRIN is a critical player in the homologous

recombination (HR) pathway, an error-free mechanism for repairing DNA double-strand breaks

(DSBs).[3][4] It functions as an HR mediator by counteracting the inhibitory effect of RPA on the

loading of RAD51 onto single-stranded DNA (ssDNA).[5][6] APRIN directly interacts with the

core HR proteins RAD51, PALB2, and BRCA2.[3][6] This interaction is crucial for the

recruitment and nuclear localization of BRCA2 and RAD51 to sites of DNA damage.[7]

Depletion of APRIN sensitizes cells to DNA damaging agents, highlighting its importance in the

DNA damage response.[7]

1.3. Tumor Suppression: The role of APRIN as a tumor suppressor is supported by several

lines of evidence. Somatic loss-of-function mutations in PDS5B have been identified in various

cancers, including myelodysplastic syndrome and acute myeloid leukemia.[1] Furthermore,

APRIN expression levels have been shown to correlate with patient outcomes in breast and

ovarian cancers.[1][3] Low APRIN expression is associated with better survival in ovarian

cancer patients treated with PARP inhibitors, suggesting its potential as a predictive biomarker.

[6][8]

1.4. Stem Cell Differentiation: APRIN expression is tightly regulated during stem cell

differentiation. Its loss can disrupt stem cell programs, leading to a failure in differentiation and

the maintenance of a proliferative, immature state, a phenotype that shares similarities with

cancer-initiating cells.[9]

APRIN in Signaling Pathways
APRIN's functions are integrated into complex cellular signaling networks, particularly in the

DNA damage response.

Upon DNA damage, APRIN is recruited to the damage sites.[3][8] The interaction between

APRIN and BRCA2 is cell-cycle specific, occurring in early S-phase, and is enhanced by

exposure to DNA damaging agents like hydroxyurea and aphidicolin.[4][7] This interaction is

dependent on the ATM kinase, as inhibition of ATM abrogates the association between APRIN

and BRCA2.[7]
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The following diagram illustrates the central role of APRIN in the homologous recombination

pathway following a DNA double-strand break.
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Caption: APRIN's role in the homologous recombination pathway.

Quantitative Data on APRIN Function
Several studies have provided quantitative insights into the function of APRIN. This data is

summarized in the tables below for easy comparison.

Table 1: APRIN Recruitment to DNA Damage

Cell Line Condition
Fold Increase in
APRIN Recruitment

Reference

HeLa
S/G2 phase cells after

laser microirradiation
1.4 [3]

Table 2: Effect of APRIN Depletion on Homologous Recombination

Cell Line Assay
Reduction in HR
Efficiency

Reference

293T DR-GFP assay Significant reduction [7]

Table 3: APRIN Interaction Partners in Homologous Recombination

Protein Interacting Partner
Method of
Detection

Reference

APRIN BRCA2

Co-

immunoprecipitation,

Mass Spectrometry

[4][7]

APRIN RAD51
Co-

immunoprecipitation
[3]

APRIN PALB2
Co-

immunoprecipitation
[3]

Experimental Protocols
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Detailed methodologies are crucial for the accurate study of APRIN's cellular functions. Below

are protocols for key experiments cited in this guide.

Co-immunoprecipitation of APRIN and BRCA2
This protocol is adapted from studies demonstrating the interaction between APRIN and

BRCA2.[3][7]

Objective: To determine the in vivo interaction between APRIN and BRCA2.

Materials:

Human 293T cells

Lipofectamine 2000

Plasmids encoding FLAG-tagged BRCA2 fragments and MYC-tagged APRIN

Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, protease inhibitors)

Anti-FLAG M2 affinity gel

Wash buffer (same as lysis buffer)

Elution buffer (e.g., 2x Laemmli sample buffer)

Antibodies: anti-MYC, anti-FLAG, anti-BRCA2, anti-APRIN

Workflow Diagram:
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Start: Transfect 293T cells

Harvest cells 48h post-transfection

Lyse cells in IP buffer

Incubate lysate with anti-FLAG beads

Wash beads 4x with wash buffer

Elute proteins

SDS-PAGE and Western Blot

Detect proteins with specific antibodies

End: Analyze results

Click to download full resolution via product page

Caption: Workflow for APRIN-BRCA2 co-immunoprecipitation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b8637087?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8637087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Cell Culture and Transfection:

Culture 293T cells in appropriate media.

Co-transfect cells with plasmids expressing FLAG-tagged BRCA2 fragments and MYC-

tagged APRIN using Lipofectamine 2000 according to the manufacturer's protocol.

Cell Lysis:

48 hours post-transfection, wash cells with ice-cold PBS.

Lyse cells in ice-cold lysis buffer for 30 minutes on ice.

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

Immunoprecipitation:

Incubate the supernatant with anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle

rotation.

Washing:

Wash the beads four times with ice-cold wash buffer.

Elution:

Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer for 5 minutes.

Western Blotting:

Separate the eluted proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Probe the membrane with primary antibodies against the MYC tag (to detect APRIN) and

the FLAG tag (to detect BRCA2 fragments).
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Use appropriate secondary antibodies and a chemiluminescence detection system to

visualize the protein bands.

Immunofluorescence Staining for APRIN and RAD51
Foci
This protocol is based on methods used to visualize the co-localization of APRIN and RAD51 at

sites of DNA damage.[3]

Objective: To visualize the recruitment and co-localization of APRIN and RAD51 to DNA

damage-induced foci.

Materials:

SKOV3 cells stably expressing GFP-APRIN

Coverslips

Laser micro-irradiation system

Fixative (e.g., 4% paraformaldehyde)

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody: anti-RAD51

Secondary antibody: Alexa Fluor-conjugated secondary antibody

DAPI-containing mounting medium

Procedure:

Cell Culture and Damage Induction:

Seed SKOV3 GFP-APRIN cells on coverslips.
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Induce localized DNA damage using a laser micro-irradiation system.

Fixation and Permeabilization:

At desired time points post-irradiation, fix the cells with 4% paraformaldehyde for 15

minutes at room temperature.

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

Blocking and Antibody Incubation:

Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

Incubate with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.

Wash the cells three times with PBS.

Incubate with the appropriate Alexa Fluor-conjugated secondary antibody for 1 hour at

room temperature in the dark.

Mounting and Imaging:

Wash the cells three times with PBS.

Mount the coverslips onto microscope slides using a DAPI-containing mounting medium.

Visualize the cells using a fluorescence microscope. GFP-APRIN will be visible in the

green channel, RAD51 in the corresponding channel for the secondary antibody, and DAPI

in the blue channel for nuclear staining.

Conclusion and Future Directions
APRIN (PDS5B) is a protein with indispensable roles in maintaining genome stability through

its functions in sister chromatid cohesion and homologous recombination. Its direct interactions

with key DNA repair proteins like BRCA2 and RAD51 place it at the heart of the DNA damage

response. The dysregulation of APRIN in cancer highlights its potential as a therapeutic target

and a prognostic biomarker.
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Future research should focus on elucidating the precise molecular mechanisms by which

APRIN modulates the activity of its binding partners. Understanding how post-translational

modifications of APRIN affect its function in different cellular contexts will be crucial.

Furthermore, exploring the therapeutic potential of targeting the APRIN-BRCA2 interaction in

specific cancer types warrants further investigation. The continued study of APRIN will

undoubtedly provide deeper insights into the intricate network of proteins that safeguard our

genome.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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